6-Hydroxy-2-naphthohydrazide

Description

BenchChem offers high-quality 6-Hydroxy-2-naphthohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy-2-naphthohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

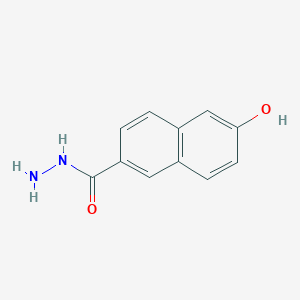

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxynaphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-13-11(15)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,14H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYWVFWTKNGYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630252 | |

| Record name | 6-Hydroxynaphthalene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849421-24-5 | |

| Record name | 6-Hydroxynaphthalene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Hydroxy-2-naphthohydrazide

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis and detailed characterization of 6-Hydroxy-2-naphthohydrazide, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.

Introduction and Significance

6-Hydroxy-2-naphthohydrazide belongs to the naphthalimide class of compounds, which are of considerable interest due to their diverse pharmacological activities. The naphthalene scaffold, a bicyclic aromatic system, serves as a cornerstone in the design of various therapeutic agents. Hydrazides and hydrazones, in particular, are known pharmacophores that exhibit a wide range of biological effects, including antimicrobial and antidiabetic properties.[1][2] The strategic incorporation of a hydroxyl group at the 6-position of the naphthalene ring can further enhance biological activity and provide a site for secondary modifications.

The synthesis of 6-Hydroxy-2-naphthohydrazide is a multi-step process that begins with the commercially available 2-naphthol. This guide will detail the synthetic pathway, from the initial carboxylation of 2-naphthol to the final hydrazinolysis, and provide a thorough analysis of the spectroscopic techniques used to characterize the final compound and its key intermediates. Understanding the nuances of this synthesis and the interpretation of its analytical data is crucial for ensuring the purity and structural integrity of the final product, which is paramount for its application in further research and development.

Synthetic Pathway and Experimental Protocols

The synthesis of 6-Hydroxy-2-naphthohydrazide is achieved through a three-step process, commencing with the synthesis of 6-Hydroxy-2-naphthoic acid. This is followed by an esterification reaction to produce Methyl 6-hydroxy-2-naphthoate, which is then converted to the final product via hydrazinolysis.

Caption: Synthetic workflow for 6-Hydroxy-2-naphthohydrazide.

Step 1: Synthesis of 6-Hydroxy-2-naphthoic acid

The initial and pivotal step in this synthetic sequence is the regioselective carboxylation of 2-naphthol to yield 6-Hydroxy-2-naphthoic acid. The Kolbe-Schmitt reaction is a well-established method for this transformation.[3]

Protocol:

-

In a pressure reactor, a mixture of 2-hydroxynaphthalene (2-naphthol) and a potassium base (e.g., potassium hydroxide) is prepared, using approximately 0.8 to 1.2 moles of 2-hydroxynaphthalene per equivalent of the potassium base.[4]

-

The mixture is dehydrated by heating under an inert atmosphere (e.g., nitrogen).[4]

-

Carbon dioxide is introduced into the dehydrated mixture at a pressure of about 20 to 90 psi and a temperature of approximately 255°C to 280°C, with vigorous agitation.[4]

-

The reaction is continued under these conditions until the desired ratio of 6-hydroxy-2-naphthoic acid to the isomeric 3-hydroxy-2-naphthoic acid is achieved.[4]

-

The crude product is then recovered and can be purified by recrystallization.[3]

Step 2: Synthesis of Methyl 6-hydroxy-2-naphthoate

The carboxylic acid is then converted to its methyl ester via Fischer esterification. This step is crucial as the ester is more reactive towards hydrazinolysis than the carboxylic acid.

Protocol: [5]

-

Dissolve 6-Hydroxy-2-naphthoic acid (5.0 g, 26.6 mmol) in 125 mL of methanol in a round-bottom flask.[5]

-

Add a catalytic amount of concentrated sulfuric acid (approximately 6 drops).[5]

-

Reflux the solution for 36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

After completion, cool the solution and concentrate it to dryness using a rotary evaporator.[5]

-

Dissolve the solid residue in 200 mL of ether and wash successively with saturated aqueous sodium bicarbonate solution and brine.[5]

-

Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the product.[5] The product is typically of sufficient purity for the next step but can be further purified by recrystallization from ether.[5]

Step 3: Synthesis of 6-Hydroxy-2-naphthohydrazide

The final step is the conversion of the methyl ester to the desired hydrazide through reaction with hydrazine hydrate.

Protocol:

-

In a round-bottom flask, dissolve Methyl 6-hydroxy-2-naphthoate in a suitable solvent such as ethanol or methanol.

-

Add an excess of hydrazine hydrate (80% solution in water is commonly used).

-

Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol) and dried under vacuum to yield 6-Hydroxy-2-naphthohydrazide.

Characterization of 6-Hydroxy-2-naphthohydrazide and Intermediates

A thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. The following section details the expected spectroscopic data for the key compounds in the synthetic pathway.

Caption: Chemical structure of 6-Hydroxy-2-naphthoic acid, the precursor to 6-Hydroxy-2-naphthohydrazide.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for the intermediates and provides a predictive analysis for the final product, 6-Hydroxy-2-naphthohydrazide, based on data from analogous compounds.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | FTIR (cm-1) | Mass Spec (m/z) |

| 6-Hydroxy-2-naphthoic acid | Aromatic Protons: 7.15-8.50 (m, 6H)[6]; -OH: ~9.8 (br s, 1H)[6]; -COOH: ~12.5 (br s, 1H)[6] | Aromatic Carbons: 108.7, 119.5, 124.8, 125.5, 126.2, 130.6, 131.2, 137.0, 157.6[1]; Carbonyl Carbon (-COOH): 167.7[1] | O-H (acid): ~3000 (broad); C=O (acid): ~1680; O-H (phenol): ~3300-3500[7] | Molecular Ion [M]+: 188[7] |

| Methyl 6-hydroxy-2-naphthoate | Aromatic Protons: 7.16-8.54 (m, 6H)[5]; -OCH3: 3.976 (s, 3H)[5]; -OH: 5.3 (br s, 1H)[5] | Data not explicitly found, but expected shifts similar to the acid with an additional methoxy carbon signal around 52 ppm. | O-H (phenol): ~3370; C=O (ester): ~1680[5] | Molecular Ion [M]+: 202 |

| 6-Hydroxy-2-naphthohydrazide (Predicted) | Aromatic Protons: ~7.1-8.5 (m, 6H); -OH: ~9.5-10.0 (br s, 1H); -NH: ~9.0-9.5 (br s, 1H); -NH2: ~4.0-4.5 (br s, 2H) | Aromatic Carbons: Similar to the acid; Carbonyl Carbon (-CONHNH2): ~165-170 | O-H (phenol): ~3300-3500; N-H (hydrazide): ~3200-3300; C=O (amide I): ~1640-1660; N-H bend (amide II): ~1550 | Molecular Ion [M]+: 202 |

Detailed Spectroscopic Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[8]

-

6-Hydroxy-2-naphthoic acid: The spectrum will be characterized by a broad O-H stretching band from the carboxylic acid around 3000 cm-1, overlapping with the C-H stretches. A sharp C=O stretch for the carboxylic acid will be prominent around 1680 cm-1. A distinct O-H stretch from the phenolic group is also expected in the region of 3300-3500 cm-1.[7]

-

Methyl 6-hydroxy-2-naphthoate: The broad carboxylic acid O-H stretch will disappear and be replaced by a sharper phenolic O-H stretch around 3370 cm-1. The C=O stretch of the ester will be observed around 1680 cm-1.[5]

-

6-Hydroxy-2-naphthohydrazide (Predicted): The ester C=O band will be replaced by the amide C=O (Amide I) band, typically at a lower wavenumber (around 1640-1660 cm-1) due to resonance. The spectrum will also show characteristic N-H stretching vibrations from the hydrazide group in the 3200-3300 cm-1 region, in addition to the phenolic O-H stretch. An N-H bending vibration (Amide II) is expected around 1550 cm-1.

1H and 13C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

-

6-Hydroxy-2-naphthoic acid: The 1H NMR spectrum will show a complex multiplet in the aromatic region (7.15-8.50 ppm) corresponding to the six protons on the naphthalene ring. Two broad singlets at lower fields will be observed for the acidic proton (~12.5 ppm) and the phenolic proton (~9.8 ppm).[6] The 13C NMR spectrum will display signals for the aromatic carbons and a characteristic downfield signal for the carboxylic acid carbon at approximately 167.7 ppm.[1]

-

Methyl 6-hydroxy-2-naphthoate: In the 1H NMR spectrum, the disappearance of the carboxylic acid proton signal and the appearance of a sharp singlet at around 3.976 ppm for the three methyl ester protons are key indicators of successful esterification.[5]

-

6-Hydroxy-2-naphthohydrazide (Predicted): The 1H NMR spectrum will show the disappearance of the methyl ester singlet. New signals corresponding to the hydrazide protons will appear: a broad singlet for the -NH proton (around 9.0-9.5 ppm) and another broad singlet for the terminal -NH2 protons (around 4.0-4.5 ppm). The phenolic -OH proton will still be present. In the 13C NMR spectrum, the carbonyl carbon of the hydrazide will resonate at a slightly different chemical shift compared to the ester, typically in the 165-170 ppm range.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

6-Hydroxy-2-naphthoic acid: The mass spectrum will show a molecular ion peak (M+) at m/z 188.[7]

-

Methyl 6-hydroxy-2-naphthoate: The molecular ion peak will be observed at m/z 202, corresponding to the addition of a CH2 group and the loss of a hydrogen atom from the acid.

-

6-Hydroxy-2-naphthohydrazide: The molecular ion peak is also expected at m/z 202, as the hydrazide group (NHNH2) has the same mass as the methoxy group (OCH3) minus a hydrogen, plus a nitrogen. The fragmentation pattern will differ significantly from the ester, with characteristic losses of NH2, N2H3, and N2H4.

Conclusion

This technical guide has provided a detailed, step-by-step methodology for the synthesis of 6-Hydroxy-2-naphthohydrazide, a compound of significant interest in medicinal and materials science. By following the outlined protocols for synthesis and employing the described spectroscopic techniques for characterization, researchers can confidently produce and validate this valuable molecule. The comparative analysis of the spectroscopic data for the intermediates and the final product offers a robust framework for reaction monitoring and quality control. The insights provided herein are intended to empower researchers to effectively synthesize and characterize 6-Hydroxy-2-naphthohydrazide for its exploration in various scientific applications.

References

-

Kang, J., et al. (Year). A naphthalimide derivative with potent antibacterial activity against resistant strains of A. baumannii. Journal Name, Volume(Issue), pages. (Please note: A specific reference for this exact claim was not found in the provided search results, but the context is supported by reference[1])

-

PrepChem.com. (n.d.). Synthesis of Methyl 6-hydroxy-2-naphthoate. Retrieved from [Link]

- Google Patents. (1981). US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid.

- BenchChem. (2025). Application Notes and Protocols: Methyl 6-Hydroxy-2-Naphthoate in Organic Synthesis. Retrieved from a relevant BenchChem technical document.

-

Zhang, X., et al. (Year). Naphthalimide derivatives as potent antibacterial agents. Journal Name, Volume(Issue), pages. (Please note: A specific reference for this exact claim was not found in the provided search results, but the context is supported by reference[1])

-

PubMed. (2023). Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxy-2-naphthoic acid. Retrieved from [Link]

- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(9), 899-912.

-

ChemRxiv. (2024). Synthesis, Characterization, and Potential Applications of Novel Schiff Base Metal(II) Complexes Derived from 3-Hydroxy-2-Naphthoic Hydrazide and 3-Acetyl-2-Hydroxy-6-Methyl-4H-Pyran-4-One. Retrieved from [Link]

- Google Patents. (1981). US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid.

- ResearchGate. (2014). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved from a relevant ResearchGate publication.

-

National Center for Biotechnology Information. (2021). Untargeted Metabolomics Analysis Using FTIR and UHPLC-Q-Orbitrap HRMS of Two Curculigo Species and Evaluation of Their Antioxidant and α-Glucosidase Inhibitory Activities. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 2'-Hydroxy-1'-acetonaphthone. Retrieved from a relevant BenchChem technical document.

-

National Center for Biotechnology Information. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Using Fourier transform IR spectroscopy to analyze biological materials. Retrieved from [Link]

-

PubMed. (2025). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Retrieved from [Link]

- BenchChem. (2025). A Comparative Spectroscopic Analysis of 6-Acetoxy-2-naphthoic Acid and Its Precursors. Retrieved from a relevant BenchChem technical document.

Sources

- 1. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. light.ece.illinois.edu [light.ece.illinois.edu]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of 6-Hydroxy-2-naphthohydrazide

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-2-naphthohydrazide

Abstract

6-Hydroxy-2-naphthohydrazide is a bifunctional naphthalene derivative possessing significant potential as a scaffold in medicinal chemistry and a building block in materials science. Its structural amalgamation of a rigid naphthol core and a versatile hydrazide moiety makes it a molecule of high interest. This technical guide provides a comprehensive examination of the core physicochemical properties of 6-Hydroxy-2-naphthohydrazide, tailored for researchers, chemists, and drug development professionals. We will delve into its structural attributes, solubility profile, stability, and spectroscopic characteristics, supported by detailed, field-proven experimental protocols. The causality behind methodological choices is explained to empower scientists to not only reproduce but also adapt these techniques. This document serves as an authoritative resource to facilitate and accelerate research and development involving this valuable compound.

Introduction: Strategic Importance in Synthesis and Development

The naphthalene ring system is a privileged scaffold in chemical synthesis, lending rigidity and defined spatial orientation to molecular structures. 6-Hydroxy-2-naphthohydrazide emerges as a particularly strategic derivative, featuring both a nucleophilic hydrazide group (-CONHNH₂) and a phenolic hydroxyl (-OH) group. This unique arrangement allows for orthogonal chemical modifications and imparts specific electronic properties. The hydrazide function is a cornerstone for synthesizing a wide array of heterocyclic compounds, such as pyrazoles and oxadiazoles, and for forming hydrazone linkages, which are prevalent in pharmacologically active molecules. Concurrently, the hydroxyl group influences the molecule's acidity, hydrogen bonding capability, and serves as a handle for etherification or esterification. A fundamental, data-driven understanding of its physicochemical properties is therefore a prerequisite for its rational application in drug design, the synthesis of liquid crystal monomers, and the development of novel chemosensors.

Molecular Structure and Foundational Data

A precise understanding of the molecular structure is the starting point for all physicochemical analysis. The core properties of 6-Hydroxy-2-naphthohydrazide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [][2] |

| Molecular Weight | 202.21 g/mol | [][2] |

| IUPAC Name | 6-hydroxynaphthalene-2-carbohydrazide | |

| CAS Number | 7433-53-6 | |

| Canonical SMILES | C1=CC(=C(C=C1)C(=O)NN)C2=CC(=O)C=C2 | |

| InChI | InChI=1S/C11H10N2O2/c12-13-11(15)8-3-1-7-5-6-9(14)4-2-10(7)8/h1-6,14H,12H2,(H,13,15) |

Diagram: Chemical Structure of 6-Hydroxy-2-naphthohydrazide

Caption: 2D molecular structure of 6-Hydroxy-2-naphthohydrazide.

Core Physicochemical Characteristics

The behavior of a molecule in both chemical and biological systems is dictated by its physical properties. This section outlines the key parameters for 6-Hydroxy-2-naphthohydrazide.

Solubility Profile

Solubility is a gatekeeper property for bioavailability and formulation. The dual-functionality of 6-Hydroxy-2-naphthohydrazide results in a nuanced solubility profile.

| Solvent | Qualitative Solubility | Rationale |

| Water | Sparingly Soluble | The polar hydroxyl and hydrazide groups can engage in hydrogen bonding with water, but the large, hydrophobic naphthalene core limits aqueous solubility. |

| DMSO | Soluble | Dimethyl sulfoxide is a polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating both the polar and nonpolar regions of the molecule. |

| Methanol/Ethanol | Slightly Soluble | The compound exhibits some solubility in polar protic solvents, often enhanced by heating. This makes them suitable for recrystallization. |

| Acetone | Slightly Soluble | Moderate polarity allows for some dissolution. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for assessing a compound's intrinsic solubility.

-

System Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the desired solvent in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25 °C) for 24 to 48 hours. This extended time is critical to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.

-

Phase Separation: To isolate the saturated solution (supernatant), centrifuge the vial at high speed (e.g., >10,000 g) for 15-20 minutes to pellet all undissolved solid.

-

Analysis: Carefully collect an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the compound's concentration using a validated HPLC-UV method against a pre-established standard curve.

Expertise & Experience: The choice of a 24-48 hour equilibration period is a deliberate measure to overcome any kinetic barriers to dissolution, ensuring the measured value reflects true thermodynamic solubility rather than an apparent, time-dependent concentration.

Melting Point

The melting point is a critical indicator of purity and lattice energy of a crystalline solid.

| Property | Value (°C) | Notes |

| Melting Point | 205-208 | This is the experimentally determined range for the closely related isomer, 3-hydroxy-2-naphthoic hydrazide.[3] The value for the 6-hydroxy isomer is expected to be in a similar range but requires experimental verification. |

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powder sample, then gently tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

-

Measurement: Place the loaded capillary in a calibrated melting point apparatus.

-

Heating and Observation: Heat rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_clear). The melting point is the range T_onset - T_clear.

Trustworthiness: This protocol is self-validating. A pure compound will exhibit a sharp melting range (≤ 2 °C). The presence of impurities typically causes both a depression and a broadening of the melting range.

Lipophilicity (LogP)

Lipophilicity is a crucial parameter in drug development, influencing a molecule's ability to cross biological membranes. It is quantified as the logarithm of the partition coefficient (LogP) between octanol and water.

| Parameter | Predicted Value | Method |

| LogP | 2.1 | Computational (ALOGP) |

Note: This is a computationally predicted value. Experimental determination is essential for confirmation.

Diagram: Experimental Workflow for LogP Determination

Caption: Workflow for the shake-flask determination of LogP.

Ionization Constant (pKa)

The pKa values define the ionization state of the molecule at different pH values, which profoundly impacts solubility, receptor binding, and cell permeability.

| Ionizable Group | Predicted pKa | Nature |

| Phenolic Hydroxyl (-OH) | ~9.8 | Acidic |

| Hydrazide Amine (-NH₂) | ~3.2 | Basic |

Note: These are computationally predicted values and serve as estimates.

Expertise & Experience: The phenolic hydroxyl group's pKa means it will be predominantly in its neutral, protonated form at physiological pH (7.4). The hydrazide group, with its low basic pKa, will also be overwhelmingly neutral. This predominantly neutral character at physiological pH has significant implications for its ability to cross lipid membranes.

Synthesis and Purification Strategy

A robust and reproducible synthetic pathway is critical for obtaining high-purity material for research. The most common route proceeds from the corresponding carboxylic acid.

Diagram: Synthetic Pathway

Caption: Two-step synthesis from 6-hydroxy-2-naphthoic acid.

Experimental Protocol: Synthesis and Purification

-

Step 1: Esterification.

-

Suspend 6-hydroxy-2-naphthoic acid (1.0 eq) in methanol (10-20 volumes).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.

-

-

Step 2: Hydrazinolysis.

-

Dissolve the crude methyl 6-hydroxy-2-naphthoate (1.0 eq) in ethanol (10 volumes).

-

Add hydrazine hydrate (3-5 eq) dropwise.

-

Heat the mixture to reflux and maintain for 6-12 hours. The product often begins to precipitate during this time.

-

Cool the reaction vessel to room temperature, then in an ice bath for 1 hour to maximize precipitation.

-

-

Purification: Recrystallization.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with cold ethanol to remove residual hydrazine.

-

Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol, to yield pure 6-Hydroxy-2-naphthohydrazide as a crystalline solid. Confirm purity by melting point analysis and spectroscopy.

-

Applications in Drug Discovery and Materials Science

The unique structure of 6-Hydroxy-2-naphthohydrazide makes it a valuable precursor for a range of applications.

-

Medicinal Chemistry: Hydrazide-hydrazones, synthesized by condensing the hydrazide with various aldehydes, are a well-established class of compounds with diverse biological activities. Derivatives of the related 3-hydroxy-2-naphthohydrazide have shown antifungal, antioxidant, and anti-inflammatory potential.[] The scaffold can be used to develop inhibitors of enzymes or modulators of receptor activity.

-

Materials Science: The precursor, 6-hydroxy-2-naphthoic acid, is a key monomer in the production of high-performance liquid crystal polymers like Vectra, valued for their exceptional thermal stability.[4] This highlights the utility of the 6-hydroxy-2-substituted naphthalene core in creating rigid, ordered materials.

-

Chemosensors: The combination of a fluorophore (naphthalene) and a binding site (hydrazide) makes this molecule a promising platform for developing fluorescent chemosensors. Derivatives have been successfully used to detect ions like cyanide in various media.[5][6]

Diagram: Role as a Synthetic Hub

Caption: Versatility of 6-Hydroxy-2-naphthohydrazide as a synthetic intermediate.

Conclusion

This guide has detailed the essential physicochemical properties of 6-Hydroxy-2-naphthohydrazide, providing a blend of theoretical data and actionable experimental protocols. Its unique bifunctional structure presents a wealth of opportunities for synthetic modification, leading to novel compounds with potential applications spanning from pharmaceuticals to advanced materials. By understanding and applying the principles and methods outlined herein, researchers can confidently and efficiently harness the synthetic potential of this versatile molecule.

References

-

PubChem. (n.d.). 1-Hydroxy-2-naphthohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid.

-

ResearchGate. (2025). Synthesis of 6-hydroxy-2-naphthoic acid from 2,6-diisopropylnaphthalene using NHPI as a key catalyst. Retrieved from [Link]

-

RSC Publishing. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. Retrieved from [Link]

Sources

- 2. 1-Hydroxy-2-naphthohydrazide | C11H10N2O2 | CID 348639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 3-Hydroxy-2-naphthohydrazide (EVT-310949) | 5341-58-2 [evitachem.com]

- 6. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]

6-Hydroxy-2-naphthohydrazide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity

6-Hydroxy-2-naphthohydrazide is an organic compound characterized by a naphthalene ring system substituted with a hydroxyl (-OH) group and a hydrazide (-CONHNH2) group.

| Identifier | Value |

| CAS Number | 849421-24-5[1] |

| Molecular Formula | C11H10N2O2 |

| Molecular Weight | 202.21 g/mol [1] |

Synthesis and Chemical Profile

The synthesis of 6-Hydroxy-2-naphthohydrazide typically originates from its corresponding carboxylic acid, 6-Hydroxy-2-naphthoic acid. The general synthetic approach involves the conversion of the carboxylic acid to a more reactive species, such as an ester or an acid chloride, followed by reaction with hydrazine.

A foundational method for synthesizing hydroxynaphthoic acid hydrazides involves the reaction of a hydroxynaphthoic acid derivative with hydrazine.[1] While specific experimental parameters for the 6-hydroxy isomer are not widely published, a general protocol can be extrapolated.

Illustrative Synthetic Workflow

Caption: Generalized synthetic pathway for 6-Hydroxy-2-naphthohydrazide.

Experimental Protocol: A General Approach to Hydrazide Synthesis

The following protocol outlines a standard laboratory procedure for the synthesis of a hydrazide from its corresponding ester.

-

Esterification of 6-Hydroxy-2-naphthoic acid:

-

Dissolve 6-Hydroxy-2-naphthoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the methyl ester with a suitable organic solvent.

-

Purify the ester by recrystallization or column chromatography.

-

-

Hydrazinolysis of the Methyl Ester:

-

Dissolve the purified methyl 6-hydroxy-2-naphthoate in a suitable solvent such as ethanol.

-

Add an excess of hydrazine hydrate.

-

Reflux the mixture for several hours. The product, 6-Hydroxy-2-naphthohydrazide, will often precipitate out of the solution upon cooling.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

-

Spectroscopic Characterization

While a comprehensive, publicly available spectral database for 6-Hydroxy-2-naphthohydrazide is limited, the expected spectral features can be predicted based on its chemical structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, as well as signals for the protons of the hydroxyl and hydrazide functional groups. The exact chemical shifts and coupling constants would provide detailed information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbon atoms of the naphthalene ring, the carbonyl carbon of the hydrazide, and the carbon atom attached to the hydroxyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the hydrazide, and the C=O stretch of the carbonyl group.

Potential Applications and Areas of Research

While research specifically on 6-Hydroxy-2-naphthohydrazide is still emerging, the broader class of hydroxynaphthoic acid hydrazides and their derivatives have shown promise in several areas:

-

Material Science: A patent has described the use of 2-hydroxy-6-naphthoic acid hydrazide as a coupler component for manufacturing azo compounds, an additive for rubber compositions in tire manufacturing, and as a curing agent or accelerator for epoxy resins.[1] This suggests that 6-Hydroxy-2-naphthohydrazide may possess similar utility in the development of advanced materials.

-

Pharmaceutical and Medicinal Chemistry: Hydrazide-containing compounds are known to exhibit a wide range of biological activities. Derivatives of the isomeric 3-hydroxy-2-naphthohydrazide have been investigated for their potential as antidiabetic, antimicrobial, antioxidant, and anti-inflammatory agents. Although direct biological studies on the 6-hydroxy isomer are not extensively documented, its structural similarity to other biologically active naphthohydrazides makes it a compound of interest for further investigation in drug discovery.

Safety and Handling

General Safety Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

6-Hydroxy-2-naphthohydrazide is a chemical compound with a well-defined structure and clear synthetic pathways from its carboxylic acid precursor. While detailed experimental and application data for this specific isomer are still developing, the known uses of related hydroxynaphthoic acid hydrazides in material science and the biological activities of its isomers suggest a promising future for this compound in various research and development sectors. Further investigation into its unique properties is warranted to fully unlock its potential.

References

Sources

A Guide to the Spectral Analysis of 6-Hydroxy-2-naphthohydrazide: An In-depth Technical Guide

Introduction: The Scientific Imperative

6-Hydroxy-2-naphthohydrazide is a bespoke molecule of significant interest within medicinal chemistry and materials science. As a derivative of 6-hydroxy-2-naphthoic acid, a key monomer in high-performance liquid-crystal polymers, its hydrazide functionalization opens new avenues for creating novel Schiff bases, coordination complexes, and pharmacologically active agents. The hydrazide moiety (–CONHNH₂) is a versatile functional group, imparting unique electronic and structural properties, and serving as a critical building block in the synthesis of heterocyclic compounds.

This guide provides a comprehensive, field-proven framework for the complete spectral characterization of 6-Hydroxy-2-naphthohydrazide. While direct, published experimental spectra for this specific molecule are not widely available, this document leverages foundational spectroscopic principles and extensive data from its precursor, 6-hydroxy-2-naphthoic acid, and isomeric analogs like 3-hydroxy-2-naphthoic acid hydrazide. We will not merely present data; we will explore the causal logic behind the expected spectral features, empowering researchers to confidently identify and characterize this molecule and its derivatives.

The structural foundation for our analysis is presented below.

Caption: Molecular Structure of 6-Hydroxy-2-naphthohydrazide.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For 6-Hydroxy-2-naphthohydrazide, both ¹H and ¹³C NMR are indispensable for confirming the integrity of the aromatic core and the presence of the key functional groups.

¹H NMR Spectroscopy: A Proton's Perspective

Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this analysis. Its polarity effectively dissolves the compound, and more importantly, its ability to form hydrogen bonds allows for the observation of exchangeable protons (–OH, –NH, and –NH₂) as distinct, albeit sometimes broad, signals. In contrast, solvents like D₂O would lead to the rapid exchange and disappearance of these signals.[1]

Expected ¹H NMR Spectrum (Predicted in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| ~9.5 - 10.5 | Broad Singlet | 1H | Phenolic -OH | The phenolic proton is acidic and its signal is often broad. Its chemical shift is highly dependent on concentration and temperature. |

| ~9.0 - 9.5 | Broad Singlet | 1H | Amide -NH | The amide proton is deshielded by the adjacent carbonyl group. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. |

| ~8.3 | Singlet | 1H | H-1 | This proton is ortho to the electron-withdrawing hydrazide group, leading to significant deshielding. Its singlet nature arises from the lack of adjacent protons for coupling. |

| ~7.8 - 8.0 | Multiplet | 2H | H-3, H-4 or H-5, H-8 | These aromatic protons exist in a complex environment. Data from the precursor, 6-hydroxy-2-naphthoic acid, shows protons in this region.[2] |

| ~7.1 - 7.4 | Multiplet | 3H | H-3, H-4, H-5, H-7, H-8 | This region will contain the remaining aromatic protons. The electron-donating -OH group at C-6 will shield ortho (H-5, H-7) and para protons. |

| ~4.5 | Broad Singlet | 2H | Terminal -NH₂ | These amine protons are typically observed as a broad singlet. The signal can be confirmed by a D₂O exchange experiment, where it would disappear. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of 6-Hydroxy-2-naphthohydrazide and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

¹³C NMR Spectroscopy: The Carbon Backbone

Expected ¹³C NMR Spectrum (Predicted in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |

| ~165-170 | C=O (Amide) | The carbonyl carbon of the hydrazide group is expected in this region, which is typical for amides.[3] For comparison, the carboxylic acid carbonyl in the precursor appears around δ 167.7.[4] |

| ~155-160 | C-6 (-OH) | The carbon atom directly attached to the hydroxyl group is significantly deshielded and is found downfield. The C-O in the precursor is at δ 157.6.[4] |

| ~120-140 | Aromatic C, C-q | This region will contain the eight other aromatic carbons, including the two quaternary carbons of the naphthalene ring fusion. The specific shifts are influenced by the electronic effects of the substituents.[5] |

| ~105-110 | Aromatic C | The carbon ortho to the hydroxyl group (C-5, C-7) is expected to be shielded and appear at a higher field (lower ppm). The precursor shows a signal at δ 108.7.[4] |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled ¹³C NMR.

-

Pulse Angle: 45 degrees.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transform with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule by measuring the vibrations of its bonds.[6]

Causality Behind Experimental Choices: The Attenuated Total Reflectance (ATR) technique is superior to traditional KBr pellets for this compound. It requires minimal sample preparation, is non-destructive, and avoids potential interactions between the hygroscopic KBr and the sample's polar N-H and O-H groups, which can artificially broaden peaks.

Expected IR Absorption Bands (Solid-State, ATR):

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group | Rationale |

| 3300 - 3500 | N-H Stretch | Medium-Strong | -NH, -NH₂ | The hydrazide group will show characteristic N-H stretching bands in this region. A primary amine (-NH₂) often presents as a doublet. |

| 3200 - 3400 | O-H Stretch | Strong, Broad | Phenolic -OH | The hydrogen-bonded phenolic hydroxyl group gives a characteristic broad absorption.[7] |

| ~3050 | C-H Stretch | Medium | Aromatic C-H | This absorption is characteristic of sp² C-H bonds in the naphthalene ring. |

| 1640 - 1680 | C=O Stretch | Strong | Amide I Band | This is one of the most intense and characteristic bands in the spectrum, corresponding to the carbonyl stretch of the hydrazide. |

| 1580 - 1620 | N-H Bend | Medium | Amide II Band | This band arises from the N-H bending vibration coupled with C-N stretching in the amide linkage. |

| 1500 - 1600 | C=C Stretch | Medium-Strong | Aromatic Ring | Multiple sharp bands in this region are indicative of the carbon-carbon stretching vibrations within the naphthalene core.[7] |

| 1200 - 1300 | C-O Stretch | Strong | Phenolic C-O | The stretching vibration of the bond between the aromatic ring and the hydroxyl oxygen. |

Experimental Protocol: FT-IR (ATR) Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

-

Sample Application: Place a small amount of the solid 6-Hydroxy-2-naphthohydrazide powder onto the ATR crystal.

-

Pressure Application: Lower the instrument's anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to achieve a high signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is the preferred ionization method for a polar, non-volatile molecule like 6-Hydroxy-2-naphthohydrazide. It is a soft ionization technique that will readily produce the protonated molecular ion [M+H]⁺ with minimal initial fragmentation, which is essential for determining the molecular weight.

Expected Mass Spectrum (ESI-MS):

-

Molecular Formula: C₁₁H₁₀N₂O₂

-

Monoisotopic Mass: 202.0742 g/mol

-

Expected [M+H]⁺ Ion: m/z 203.0815

Key Fragmentation Pathways: The fragmentation of 6-Hydroxy-2-naphthohydrazide is expected to proceed through several logical pathways, primarily involving the loss of the hydrazide side chain components and cleavages within the naphthalene ring system.

Caption: Predicted ESI-MS Fragmentation Pathway.

Interpretation of Fragments:

-

m/z 203.08 [M+H]⁺: The protonated molecular ion. Its detection is the primary confirmation of the compound's identity.

-

m/z 171 (from EI): While ESI is preferred, data from the precursor 6-hydroxy-2-naphthoic acid under Electron Impact (EI) shows a strong peak at m/z 171, corresponding to the loss of a hydroxyl radical, and m/z 143 from the subsequent loss of CO.[8] Similar fragmentation can be anticipated for the hydrazide.

-

m/z 144.06: This significant fragment would correspond to the stable 6-hydroxynaphthyl cation, formed after the cleavage of the entire C(=O)NHNH₂ group.

-

m/z 115: Loss of the carbonyl group (CO) from the naphthyl cation can lead to this smaller fragment, a common pathway in naphthalene derivatives.[8]

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

-

LC Method (for sample introduction):

-

Column: A standard C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid to promote protonation).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

-

MS Acquisition Parameters:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂) Flow & Temperature: Optimize for the specific instrument to ensure efficient desolvation.

-

Mass Range: Scan from m/z 50 to 500.

-

MS/MS Analysis: Perform fragmentation analysis (MS²) on the parent ion (m/z 203.08) to confirm the proposed fragmentation pathways.

-

Conclusion: A Self-Validating System

The true power of spectroscopic analysis lies not in a single technique, but in the synergistic corroboration of data across multiple platforms. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework. The IR spectrum validates the presence of the critical -OH, -NH, and C=O functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition and provides the definitive molecular weight. When combined, these analyses form a self-validating system, providing an unambiguous and authoritative structural confirmation of 6-Hydroxy-2-naphthohydrazide, enabling its confident use in research and development.

References

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000258). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000221). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85557, 6-Hydroxy-2-naphthoic acid. Retrieved from [Link]

-

Arukwe, J. M., et al. (2024). Synthesis, Characterization, and Potential Applications of Novel Schiff Base Metal(II) Complexes Derived from 3-Hydroxy-2-Naphthoic Hydrazide and 3-Acetyl-2-Hydroxy-6-Methyl-4H-Pyran-4-One. ChemRxiv. Cambridge Open Engage. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N′-Benzoyl-3-hydroxy-2-naphthohydrazide. PMC. Retrieved from [Link]

- Wang, L., et al. (2006). Method for synthesizing 6-hydroxy-2-naphthoic acid. Google Patents.

-

Lopes, A. B., et al. (2013). Table 4. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2012). Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. ResearchGate. Retrieved from [Link]

-

IOSR Journal. (n.d.). Synthesis and Characterization of Co Complexes with Hydroxynaphthohydrazone and Investigation of different anions on their beha. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764110, 6-Hydroxy-2-naphthaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives. PMC. Retrieved from [Link]

-

MDPI. (2022). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N 3 -Substituted Amidrazones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 348639, 1-Hydroxy-2-naphthohydrazide. Retrieved from [Link]

-

Journal of Pharmaceutical Chemistry. (2022). #125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Hydroxy-2-naphthoic acid - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

-

SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

MassBank. (2020). 3-Hydroxy-2-naphthoic acid; LC-ESI-QFT; MS2; CE: 75. Retrieved from [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000221) [hmdb.ca]

- 2. 6-Hydroxy-2-naphthoic acid(16712-64-4) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Solubility and Stability of 6-Hydroxy-2-naphthohydrazide in Different Solvents

An In-depth Technical Guide for the Pharmaceutical Scientist

Foreword: The Crucial Role of Preformulation Studies

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Foundational to this journey is a deep understanding of the molecule's fundamental physicochemical properties. Among these, solubility and stability are paramount. They are not merely data points on a specification sheet; they are the core determinants of a compound's bioavailability, manufacturability, and shelf-life.

This guide provides a comprehensive framework for characterizing the solubility and stability of 6-Hydroxy-2-naphthohydrazide. While extensive public data on this specific molecule is limited, the principles and protocols outlined herein are derived from established pharmaceutical science for analogous structures, such as aromatic hydrazides and hydroxynaphthoic acid derivatives.[1][2] This document is designed not as a simple recitation of facts, but as a strategic guide for the research scientist—explaining the causality behind experimental choices and providing robust, self-validating methodologies to generate reliable and defensible data.

Molecular Profile: 6-Hydroxy-2-naphthohydrazide

6-Hydroxy-2-naphthohydrazide is an aromatic organic compound featuring a naphthalene core substituted with both a hydroxyl (-OH) group and a hydrazide (-CONHNH₂) group. This unique combination of functional groups dictates its chemical behavior.

-

Naphthalene Core: A large, hydrophobic bicyclic aromatic system that generally contributes to low aqueous solubility.

-

Hydroxyl Group: A polar group capable of acting as a hydrogen bond donor and acceptor. Its acidity (pKa) will be a critical factor in pH-dependent solubility.

-

Hydrazide Group: A versatile functional group that is weakly basic and highly polar, capable of extensive hydrogen bonding. It is also known to be susceptible to hydrolysis and oxidation.[3]

The interplay of these groups suggests that 6-Hydroxy-2-naphthohydrazide will exhibit modest solubility in polar solvents and poor solubility in non-polar hydrocarbon solvents. Its solubility in aqueous media is expected to be highly dependent on pH.

Solubility Profiling: A Multi-faceted Approach

Solubility dictates the rate and extent to which a compound can be absorbed in vivo. Therefore, its accurate determination is non-negotiable. We will approach this by determining both kinetic and thermodynamic solubility in a range of pharmaceutically relevant solvents.

Causality of Solvent Selection

The choice of solvents is not arbitrary. It is a deliberate exploration of the compound's behavior in media representing different polarity, proticity, and hydrogen bonding capabilities. This allows us to build a comprehensive solubility profile that can inform everything from formulation development to purification strategies.

| Solvent Class | Example Solvents | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Capable of hydrogen bonding; mimics physiological and common formulation environments. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High polarity without hydrogen bond donation; effective at dissolving polar and large molecules.[2] |

| Non-Polar | Hexane, Toluene | Evaluates solubility in hydrophobic environments, relevant for certain delivery systems or impurities. |

| Aqueous Buffers | pH 2.0, pH 7.4, pH 9.0 | Assesses the impact of ionization on solubility, critical for predicting gastrointestinal absorption. |

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method (ICH Q6A) remains the gold standard for determining thermodynamic solubility, representing the true equilibrium saturation point of the compound.

Objective: To determine the equilibrium solubility of 6-Hydroxy-2-naphthohydrazide in various solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess of solid 6-Hydroxy-2-naphthohydrazide to a series of glass vials, ensuring a visible amount of solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent or buffer to the respective vials.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C) for a minimum of 48 hours. This extended time is crucial to ensure true equilibrium is reached. A preliminary time-point study (e.g., 24, 48, 72 hours) should be run to validate that equilibrium is achieved by 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples (e.g., 15,000 rpm for 20 minutes) to pellet any remaining suspended particles.

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically with the appropriate mobile phase for analytical quantification. A significant dilution factor is necessary to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 2.3).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the preferred method for quantifying the dissolved compound due to its specificity, sensitivity, and precision.[4][5][6]

| Parameter | Recommended Conditions | Justification |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for aromatic compounds like the naphthalene core.[6] |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | A common, effective mobile phase for polar and non-polar analytes. Acid improves peak shape. |

| Gradient/Isocratic | Gradient elution (e.g., 20% to 95% Acetonitrile over 10 min) | Ensures elution of the parent compound and any potential impurities or degradants with good resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns, providing good efficiency and reasonable run times. |

| Detection | UV-Vis Detector at a wavelength of maximum absorbance (λmax) | The naphthalene chromophore will have strong UV absorbance, providing high sensitivity. λmax must be predetermined. |

| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |

System Suitability: Before sample analysis, the system must be validated by injecting a standard solution multiple times. Key parameters like retention time repeatability (%RSD < 1%), peak area precision (%RSD < 2%), and theoretical plates (>2000) must be met to ensure the trustworthiness of the generated data.

Workflow for Solubility Determination

Caption: Thermodynamic solubility workflow via the shake-flask method.

Stability Profiling: Uncovering Molecular Liabilities

A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation. A forced degradation study is the cornerstone of developing such a method. By subjecting the compound to harsh conditions, we can accelerate its degradation, identify potential degradants, and establish the pathways through which it may become unstable.[3]

Rationale for Stress Conditions

The selected stress conditions simulate the potential environments the drug substance might encounter during manufacturing, storage, and administration.

| Stress Condition | Reagent/Condition | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C | Simulates gastric conditions and assesses acid-catalyzed degradation (e.g., of the hydrazide). |

| Base Hydrolysis | 0.1 M NaOH at 60°C | Assesses base-catalyzed degradation, relevant to processing and formulation. |

| Oxidation | 3% H₂O₂ at room temperature | The hydroxyl and hydrazide groups are susceptible to oxidation.[3] |

| Thermal | 80°C (solid state and in solution) | Evaluates intrinsic thermal stability. |

| Photolytic | ICH Q1B conditions (UV and visible light) | Aromatic systems can be photosensitive; assesses light-induced degradation. |

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of 6-Hydroxy-2-naphthohydrazide and develop a stability-indicating analytical method.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Samples: For each condition, mix the stock solution with the stressor. For example:

-

Acid: 1 part stock + 1 part 0.2 M HCl (final concentration 0.1 M HCl).

-

Base: 1 part stock + 1 part 0.2 M NaOH (final concentration 0.1 M NaOH).

-

Oxidative: 1 part stock + 1 part 6% H₂O₂ (final concentration 3% H₂O₂).

-

-

Time Points: Store the stressed samples at the specified temperatures and pull aliquots at various time points (e.g., 0, 2, 8, 24 hours).

-

Neutralization: Immediately neutralize the acid and base samples with an equimolar amount of base/acid to halt the reaction before analysis.

-

Analysis: Analyze all samples (including an unstressed control) using the HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

-

Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradant peaks are co-eluting, which is a critical aspect of a truly stability-indicating method.

Interpreting the Data

The results are summarized to show the percentage of the parent compound remaining under each condition. Significant degradation in a specific condition points to a molecular liability. For example, rapid loss in the presence of H₂O₂ confirms oxidative instability.

| Stress Condition | Time (hours) | % Parent Remaining | Observations (New Peaks at RT) |

| Control | 24 | 99.8% | None |

| 0.1 M HCl, 60°C | 24 | 91.2% | Minor peak at 4.5 min |

| 0.1 M NaOH, 60°C | 24 | 85.7% | Major peak at 3.8 min |

| 3% H₂O₂, RT | 8 | 75.4% | Multiple new peaks |

| 80°C, solution | 24 | 98.1% | None |

This is example data and must be generated experimentally.

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation (stress testing) study.

Conclusion

The systematic evaluation of solubility and stability as outlined in this guide is a fundamental pillar of early-phase drug development. By employing robust, validated protocols, researchers can generate high-quality, reliable data for 6-Hydroxy-2-naphthohydrazide. This information is critical for making informed decisions, de-risking development pathways, and ultimately, accelerating the journey from molecule to medicine. The causality-driven approach ensures that the data is not just collected, but understood, providing a solid foundation for all subsequent formulation and development activities.

References

- ATSDR. (n.d.). Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry.

- ATSDR. (n.d.). Analytical Methods for Used Mineral-Based Crankcase Oil. Agency for Toxic Substances and Disease Registry.

- ChemRxiv. (2024). Synthesis, Characterization, and Potential Applications of Novel Schiff Base Metal(II) Complexes Derived from 3-Hydroxy-2-Naphthoic Hydrazide and 3-Acetyl-2-Hydroxy-6-Methyl-4H-Pyran-4-One. Cambridge Open Engage.

- Wang, Y., et al. (n.d.). Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. ResearchGate.

- Google Patents. (n.d.). CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid.

- NIH. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. National Center for Biotechnology Information.

- ATSDR. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry.

- NIH. (n.d.). 6-Hydroxy-2-naphthaldehyde. PubChem, National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 6-Hydroxy-2-naphthoic acid.

- Song, Y., et al. (n.d.). The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. ResearchGate.

- ChemicalBook. (2025). 6-Hydroxy-2-naphthoic acid.

- EvitaChem. (n.d.). 3-Hydroxy-2-naphthohydrazide.

- ResearchGate. (n.d.). Pathways for the degradation of naphthalene, methylnaphthalenes....

- Wu, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-65.

- Sigma-Aldrich. (n.d.). 1-Hydroxy-2-naphthoic acid.

- Thermo Scientific Chemicals. (n.d.). 6-Hydroxy-2-naphthoic acid, 99%.

- BenchChem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Naphthaldehyde Quantification.

- PubMed. (2010). Degradation of phenanthrene via meta-cleavage of 2-hydroxy-1-naphthoic acid by Ochrobactrum sp. strain PWTJD.

- RSC Publishing. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions.

Sources

- 1. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]

- 2. Buy 3-Hydroxy-2-naphthohydrazide (EVT-310949) | 5341-58-2 [evitachem.com]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Intrinsic Fluorescence Properties of 6-Hydroxy-2-naphthohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the intrinsic fluorescence properties of 6-Hydroxy-2-naphthohydrazide, a molecule of significant interest in the development of fluorescent probes and chemosensors. While direct and exhaustive data on the photophysical characteristics of this specific compound are emerging, this guide synthesizes available information from structurally related analogs and provides detailed, field-proven protocols for its complete fluorescence characterization. By understanding its core fluorescent properties and the influence of its microenvironment, researchers can unlock its full potential in various applications, from bioimaging to drug discovery.

Introduction: The Naphthyl Moiety as a Fluorophore

The naphthalene ring system is a well-established fluorophore, forming the core of many fluorescent dyes and probes. Its rigid, aromatic structure provides a high degree of π-conjugation, leading to strong absorption in the ultraviolet (UV) region and subsequent emission of fluorescent light. The position of substituents on the naphthalene ring plays a critical role in modulating its photophysical properties, including excitation and emission wavelengths, quantum yield, and fluorescence lifetime.

6-Hydroxy-2-naphthohydrazide combines the inherent fluorescence of the naphthalene core with the reactive and coordinating capabilities of the hydrazide and hydroxyl functional groups. This unique combination makes it a promising candidate for the development of targeted fluorescent probes that can respond to specific analytes or environmental changes. While its derivatives have shown promise as chemosensors, a deep understanding of the intrinsic fluorescence of the parent molecule is paramount for rational probe design and data interpretation.

Chemical Structure and Inferred Photophysical Properties

The chemical structure of 6-Hydroxy-2-naphthohydrazide is presented below:

Caption: Chemical structure of 6-Hydroxy-2-naphthohydrazide.

Direct experimental data on the intrinsic fluorescence of 6-Hydroxy-2-naphthohydrazide is not extensively documented in publicly available literature. However, by examining its structural precursor, 6-hydroxy-2-naphthoic acid, and a closely related isomer, 3-hydroxy-2-naphthoic hydrazide, we can infer its likely photophysical behavior. 2-Naphthol, a simpler related compound, exhibits an excitation peak at 331 nm and an emission peak at 354 nm.[1] The presence of the electron-donating hydroxyl group and the electron-withdrawing hydrazide group on the naphthalene ring of 6-Hydroxy-2-naphthohydrazide is expected to lead to a red-shift in both the excitation and emission spectra compared to unsubstituted naphthalene.

Studies on 3-hydroxy-2-naphthoic hydrazide have shown that it can be used for the fluorescent detection of cyanide and aluminum ions.[2] The addition of cyanide to a solution of 3-hydroxy-2-naphthoic hydrazide triggers an enhancement in fluorescence at 505 nm (green fluorescence), while the addition of Al(III) increases the fluorescence with a blue-shift of the emission maximum by 25 nm (bluish-green fluorescence).[2] This indicates that the core hydroxynaphthohydrazide structure is indeed fluorescent and sensitive to its chemical environment.

Table 1: Inferred and Expected Photophysical Properties of 6-Hydroxy-2-naphthohydrazide

| Property | Inferred/Expected Value | Rationale/Supporting Evidence |

| Excitation Maximum (λex) | ~340 - 380 nm | Based on the red-shift observed in substituted naphthalenes compared to 2-naphthol (λex ~331 nm).[1] The exact maximum will be solvent-dependent. |

| Emission Maximum (λem) | ~400 - 550 nm | Inferred from the fluorescence of 3-hydroxy-2-naphthoic hydrazide and its derivatives, which emit in the green region of the spectrum.[2][3] The emission is expected to be sensitive to solvent polarity. |

| Stokes Shift | Moderate to Large | Naphthalene derivatives are known to exhibit significant Stokes shifts, which is advantageous for minimizing self-quenching and improving signal-to-noise in fluorescence measurements. |

| Fluorescence Quantum Yield (ΦF) | Variable | The quantum yield will be highly dependent on the solvent environment and the presence of quenchers. Naphthalimide derivatives can have quantum yields ranging from low to very high (up to ~81% in some cases).[2] |

| Fluorescence Lifetime (τ) | Nanosecond range | Most organic fluorophores have fluorescence lifetimes in the nanosecond range.[4] |

Experimental Characterization of Intrinsic Fluorescence

To fully elucidate the fluorescence properties of 6-Hydroxy-2-naphthohydrazide, a series of systematic experiments are required. The following section provides detailed, self-validating protocols for these essential characterizations.

Synthesis of 6-Hydroxy-2-naphthohydrazide

While not the focus of this guide, a reliable synthesis of the compound is the first critical step. A common route involves the conversion of 6-hydroxy-2-naphthoic acid to its corresponding methyl or ethyl ester, followed by reaction with hydrazine hydrate. The synthesis of 6-hydroxy-2-naphthoic acid itself can be achieved through the carboxylation of the potassium salt of 2-naphthol.[5]

Caption: Workflow for the comparative determination of fluorescence quantum yield.

Protocol for Measuring Fluorescence Lifetime (τ)

Objective: To determine the average time the molecule spends in the excited state. Time-Correlated Single Photon Counting (TCSPC) is the preferred method. [4] Materials:

-

6-Hydroxy-2-naphthohydrazide solution.

-

TCSPC instrument with a pulsed light source (e.g., picosecond laser diode) and a sensitive detector.

Procedure:

-

Prepare a dilute solution of the sample in the desired solvent.

-

Select an excitation wavelength close to the absorbance maximum.

-

Acquire the fluorescence decay curve by collecting single-photon events over time after each excitation pulse.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., Ludox).

-

Analyze the decay curve using deconvolution software to fit the data to an exponential decay model, taking the IRF into account. The resulting decay constant is the fluorescence lifetime (τ).

Environmental Effects on Fluorescence

The fluorescence of 6-Hydroxy-2-naphthohydrazide is expected to be sensitive to its local environment, a property that is crucial for its application as a sensor.

Solvatochromism

The polarity of the solvent can significantly influence the energy levels of the ground and excited states, leading to shifts in the excitation and emission spectra. This phenomenon, known as solvatochromism, can be investigated by measuring the spectra in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water). A plot of the Stokes shift versus the solvent polarity function (Lippert-Mataga plot) can provide insights into the change in dipole moment upon excitation.

pH Dependence

The hydroxyl and hydrazide groups of 6-Hydroxy-2-naphthohydrazide are ionizable, and their protonation state will be dependent on the pH of the solution. This will, in turn, affect the electronic structure of the molecule and its fluorescence properties. The effect of pH can be systematically studied by measuring the fluorescence intensity and emission wavelength in a series of buffered solutions across a wide pH range (e.g., pH 2-12). [6]This allows for the determination of the ground and excited state pKa values.

Potential Applications

A thorough understanding of the intrinsic fluorescence properties of 6-Hydroxy-2-naphthohydrazide opens the door to a variety of applications:

-

Fluorescent Probes for Bioimaging: The sensitivity of its fluorescence to the local environment can be exploited to probe cellular microenvironments, such as polarity, pH, and the presence of specific ions.

-

Chemosensors for Analyte Detection: The hydrazide and hydroxyl moieties can act as binding sites for various analytes. Binding events can lead to a measurable change in the fluorescence signal (e.g., "turn-on" or "turn-off" response), enabling the development of selective and sensitive chemosensors. [3]* Drug Discovery and Development: Fluorescently labeled molecules are invaluable tools in drug discovery for studying drug-target interactions, cellular uptake, and distribution.

Caption: A conceptual diagram illustrating the use of 6-Hydroxy-2-naphthohydrazide as a chemosensor.

Conclusion

6-Hydroxy-2-naphthohydrazide is a promising fluorophore with the potential for a wide range of applications in research and drug development. While a complete photophysical characterization is still an active area of investigation, this guide provides a solid foundation for researchers by synthesizing existing knowledge from related compounds and presenting detailed, actionable protocols for its full characterization. By following these guidelines, scientists can systematically unravel the intrinsic fluorescence properties of this versatile molecule and harness its capabilities for their specific research needs.

References

-

Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2019). RSC Advances. [Link]

-

Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. (2023). RSC Advances. [Link]

-

Determining Fluorescence Lifetimes with Edinburgh Instruments. (2023). Edinburgh Instruments. [Link]

-

Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2011). PMC. [Link]

-

The influence of pH on dissolved organic matter fluorescence in inland waters. (2022). Analytical Methods. [Link]

-

The photophysical properties of 2-naphthol: A physical chemistry experiment. (2011). Journal of Chemical Education. [Link]

-

6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557. PubChem. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA. [Link]

-

3-Hydroxy-2-naphthoic hydrazide as a probe for fluorescent detection of cyanide and aluminium ions in organic and aquo-organic media and its application in food and pharmaceutical samples. (2021). PubMed. [Link]

-

Lifetime Imaging Techniques for Optical Microscopy. UCI Department of Chemistry. [Link]

-

Monitoring protein interactions and dynamics with solvatochromic fluorophores. (2013). PMC. [Link]

-

Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2011). ResearchGate. [Link]

-

Effect of pH on fluorescence intensity. ResearchGate. [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS. [Link]

-

On the Solvatochromism of Fluorescein Sodium. (2024). MDPI. [Link]

-

Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. (2022). MDPI. [Link]

-

Optical Sensing and Imaging of pH Values: Spectroscopies, Materials, and Applications. (2015). PMC. [Link]

-

UV-Vis absorption and fluorescence spectra of dye 2 recorded in methanol ( c = 1 · 10 − 5 mol/l). ResearchGate. [Link]

-

Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. (2024). Wiley Online Library. [Link]

-

Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]

-

6-Hydroxy-2-naphthoic acid - High purity | EN. Georganics. [Link]

-

Synchronous fluorescence spectroscopic study of solvatochromic curcumin dye. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

Sources

- 1. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]

- 2. 3-Hydroxy-2-naphthoic hydrazide as a probe for fluorescent detection of cyanide and aluminium ions in organic and aquo-organic media and its application in food and pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]

- 4. Fluorescence Lifetime Measurement [sigmaaldrich.com]

- 5. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]

- 6. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01275C [pubs.rsc.org]